molecular formula C21H15FO4 B2455656 (Z)-6-((4-fluorobenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one CAS No. 622791-68-8

(Z)-6-((4-fluorobenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2455656
CAS No.: 622791-68-8
M. Wt: 350.345
InChI Key: FZYIFBRCFCNXBZ-JAIQZWGSSA-N
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Description

(Z)-6-((4-fluorobenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H15FO4 and its molecular weight is 350.345. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-6-[(4-fluorophenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO4/c1-13-2-7-17(25-13)11-20-21(23)18-9-8-16(10-19(18)26-20)24-12-14-3-5-15(22)6-4-14/h2-11H,12H2,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYIFBRCFCNXBZ-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-((4-fluorobenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H15FO4C_{21}H_{15}FO_4, and it features a benzofuran core with substituents that enhance its biological activity. The presence of the 4-fluorobenzyl group and the 5-methylfuran moiety is significant in determining its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with benzofuran structures often exhibit antioxidant properties. A study demonstrated that derivatives of benzofuran could scavenge free radicals, thereby reducing oxidative stress in cellular models. The presence of furan rings in the structure may contribute to this activity by stabilizing radical intermediates through resonance effects.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a potential application in treating inflammatory diseases.

Neuroprotective Properties

Recent investigations into similar benzofuran derivatives have highlighted their neuroprotective effects, particularly against neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds are believed to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration. Docking studies suggest that (Z)-6-((4-fluorobenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one may exhibit similar MAO inhibitory activity, which could be beneficial for developing therapeutic agents for neurodegenerative disorders.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Oxidative Stress : By scavenging reactive oxygen species (ROS), the compound may protect cells from oxidative damage.
  • Modulation of Inflammatory Pathways : The inhibition of key inflammatory mediators indicates a potential pathway for therapeutic intervention in chronic inflammatory conditions.
  • Neuroprotective Mechanisms : Through MAO inhibition and possibly other neuroprotective pathways, the compound may prevent neuronal cell death.

Case Studies

  • MAO Inhibition Study : A study conducted on a series of benzofuran derivatives found that compounds structurally similar to (Z)-6-((4-fluorobenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one exhibited IC50 values indicating strong inhibition of both MAO-A and MAO-B enzymes, with selectivity favoring MAO-B .
  • Inflammation Model : In an animal model of arthritis, administration of a benzofuran derivative led to a significant reduction in joint inflammation and pain scores compared to controls, supporting its potential use as an anti-inflammatory agent .

Comparative Analysis

Property(Z)-6-((4-fluorobenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-oneRelated Compounds
Antioxidant ActivityModerate; effective in scavenging ROSHigh activity in other benzofurans
Anti-inflammatory EffectSignificant; inhibits TNF-alpha and IL-6 productionSimilar effects observed
Neuroprotective EffectPotential; may inhibit MAO-A/BEstablished in related compounds

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